molecular formula C16H12FNOS B2637729 N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 922576-79-2

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2637729
CAS No.: 922576-79-2
M. Wt: 285.34
InChI Key: QYVNHKJNMQELFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide is an organic compound that features a benzothiophene ring and a fluorophenyl group. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the acetamide group through reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzothiophene ring could facilitate binding to hydrophobic pockets, while the fluorophenyl group might enhance interactions through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzothiophen-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity.

    N-(1-benzothiophen-5-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical properties, such as electronegativity and lipophilicity, which in turn can affect its biological activity and stability.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS/c17-13-3-1-11(2-4-13)9-16(19)18-14-5-6-15-12(10-14)7-8-20-15/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNHKJNMQELFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.